molecular formula C9H12S B2762167 2-(2-Methylphenyl)ethanethiol CAS No. 102370-16-1

2-(2-Methylphenyl)ethanethiol

Cat. No.: B2762167
CAS No.: 102370-16-1
M. Wt: 152.26
InChI Key: HBYJZCMLUXVPTJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is also known for its distinctive and often pungent odor, which is a common trait among thiols .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylphenyl)ethanethiol can be synthesized through various methods. One common approach involves the reaction of 2-methylphenylacetic acid with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2-methylphenylacetyl chloride with hydrogen sulfide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thiourea and alkyl halides. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of thiols, including their antioxidant properties.

    Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)ethanethiol involves its ability to form disulfide bonds. This property is crucial in biological systems, where disulfide bonds help stabilize the three-dimensional structure of proteins. The compound can also act as a nucleophile in various chemical reactions, allowing it to participate in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. This structural feature also influences its odor and boiling point .

Properties

IUPAC Name

2-(2-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-8-4-2-3-5-9(8)6-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJZCMLUXVPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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